molecular formula C22H23N5O5 B2434058 N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052617-08-9

N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2434058
CAS No.: 1052617-08-9
M. Wt: 437.456
InChI Key: QYEGCUUQMCNPED-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl groups and a tetrahydropyrrolo[3,4-d][1,2,3]triazol core

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-3-31-16-9-5-14(6-10-16)23-18(28)13-26-20-19(24-25-26)21(29)27(22(20)30)15-7-11-17(12-8-15)32-4-2/h5-12,19-20H,3-4,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEGCUUQMCNPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OCC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of structurally related compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrrole moieties exhibit significant anticancer properties. N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has shown potential in inhibiting various cancer cell lines. Mechanisms of action include:

  • Apoptosis Induction : The compound activates caspases that lead to programmed cell death.
  • Cell Cycle Arrest : It disrupts the cell cycle at the G2/M phase, preventing cancer cell proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. The presence of the triazole ring enhances its ability to interact with microbial enzymes and disrupt cellular processes.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

StepReactantsConditionsProduct
14-Ethoxyphenyl derivative + triazole precursorReflux in DMFTriazole intermediate
2Triazole intermediate + acetic anhydrideHeating under refluxFinal product

Characterization Techniques

The characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
  • Mass Spectrometry (MS) : Confirms the molecular weight and purity.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7). The study reported a dose-dependent inhibition of cell viability and induction of apoptosis through mitochondrial pathways.

Case Study: Antimicrobial Activity

In another investigation focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Candida albicans. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in clinical settings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activities. This article explores its structure, biological activity, and implications for therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C20H18FN5O4
  • Molecular Weight : 411.3864 g/mol
  • CAS Number : 1008089-26-6
  • SMILES Notation : CCOc1ccc(cc1)NC(=O)CN1N=NC2C1C(=O)N(C2=O)c1ccc(cc1)F

The structure features a pyrrolo-triazole core which is known for its diverse biological activities.

Antiparasitic Activity

Research has indicated that compounds with similar structural motifs exhibit significant antiparasitic properties. For instance, derivatives of pyrrolo[3,4-d][1,2,3]triazoles have demonstrated effectiveness against various parasites. A study highlighted that modifications in the aryl substituents significantly influenced the antiparasitic activity of related compounds, suggesting that N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo...] may also possess similar properties .

Anticancer Potential

The compound's structural attributes suggest potential anticancer activity. Compounds with triazole rings have been studied for their ability to inhibit cancer cell proliferation. For example, studies on related triazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific mechanism of action often involves interference with DNA synthesis or cell cycle regulation.

Enzyme Inhibition

Inhibitory effects on specific enzymes are another area of interest. Compounds containing the pyrrolo-triazole framework have been investigated for their ability to inhibit key enzymes involved in metabolic pathways of parasites and cancer cells. This inhibition can lead to the disruption of essential cellular processes necessary for survival and proliferation .

Case Study 1: Antiparasitic Efficacy

A recent study evaluated a series of pyrrolo-triazole derivatives against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain modifications to the triazole ring enhanced efficacy with EC50 values below 10 μM. This suggests that N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo...] could be a candidate for further investigation in malaria treatment protocols .

Case Study 2: Cancer Cell Lines

Another study focused on the anticancer properties of triazole derivatives against various cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that compounds with similar structural features exhibited IC50 values indicating significant cytotoxicity. This reinforces the potential of N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo...] as a lead compound in anticancer drug development .

Comparative Data Table

Activity TypeCompound ClassEC50/IC50 ValuesReference
AntiparasiticPyrrolo-Triazole Derivatives< 10 μM
AnticancerTriazole DerivativesIC50 < 20 μM
Enzyme InhibitionVariousVaries by enzyme

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